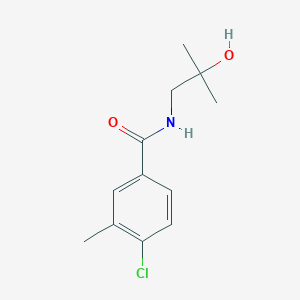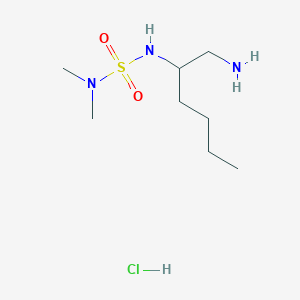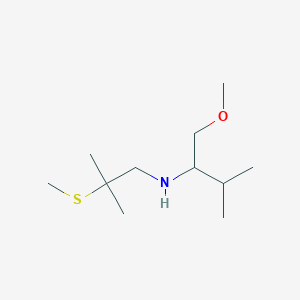![molecular formula C18H34N2O2 B7640018 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)
1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one, also known as RTI-111, is a chemical compound that belongs to the family of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor, which means that it has the ability to increase the levels of dopamine in the brain. This property makes it a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
作用機序
The mechanism of action of 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one involves the inhibition of the dopamine transporter. This transporter is responsible for the reuptake of dopamine from the synaptic cleft, which is the gap between two neurons. By inhibiting the transporter, this compound can increase the levels of dopamine in the synaptic cleft, which can enhance the transmission of signals between neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to increase the levels of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in several physiological processes, such as movement, motivation, reward, and mood. By increasing the levels of dopamine, this compound can enhance these processes, which can have a positive effect on various neurological disorders.
実験室実験の利点と制限
One of the main advantages of 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one for lab experiments is its high affinity and selectivity for the dopamine transporter. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one of the limitations of this compound is its potential toxicity and side effects, which can affect the validity of the experimental results.
将来の方向性
There are several future directions for the research on 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one. One of the main directions is the development of more potent and selective dopamine reuptake inhibitors, which can have a greater therapeutic effect with fewer side effects. Another direction is the investigation of the potential of this compound for the treatment of other neurological disorders, such as depression, anxiety, and schizophrenia. Finally, the use of this compound in combination with other drugs, such as monoamine oxidase inhibitors and serotonin reuptake inhibitors, can also be explored for the treatment of complex neurological disorders.
合成法
The synthesis of 1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one involves several steps, starting from the reaction of cyclohexanone with formaldehyde and ammonium chloride to form the intermediate compound, 2-(hydroxymethyl)cyclohexanone. This intermediate is then reacted with piperidine and 4-chlorobutyryl chloride to form the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the final product.
科学的研究の応用
1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound can increase the levels of dopamine in the brain, which can have a positive effect on various neurological disorders.
特性
IUPAC Name |
1-[4-[[2-(hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N2O2/c1-18(2,3)12-17(22)20-10-8-15(9-11-20)19-16-7-5-4-6-14(16)13-21/h14-16,19,21H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCVLHXHQHGTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCC(CC1)NC2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R)-N-[(3,4-difluorophenyl)methyl]-N-methylpiperidine-2-carboxamide;hydrochloride](/img/structure/B7639939.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)
![4-[4-(2-Fluorophenyl)butan-2-ylamino]piperidine-1-carboxamide](/img/structure/B7639961.png)

![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)

![1-[(1,5-Dimethylpyrazol-4-yl)methyl]-4-[(2-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B7639995.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)

![N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)

![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)